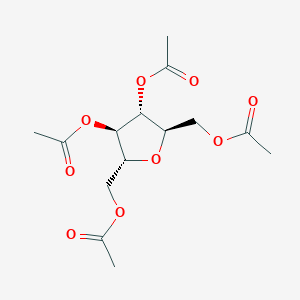

2,5-Anhydro-D-mannitol Tetraacetate

説明

2,5-Anhydro-D-mannitol Tetraacetate (CAS 65729-88-6) is a tetraacetylated derivative of 2,5-Anhydro-D-mannitol, a sugar alcohol with a fused furanose ring structure formed via dehydration of mannitol or sorbitol . The compound has a molecular formula of C₁₄H₂₀O₉ and a molecular weight of 332.3 g/mol . The acetyl groups enhance its stability and solubility in organic solvents, making it suitable for synthetic and analytical applications .

準備方法

Nitrous Acid Deamination Followed by Sequential Reduction and Acetylation

The most widely documented method for synthesizing 2,5-anhydro-D-mannitol tetraacetate involves a three-step sequence starting from (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride (D-glucosamine hydrochloride). This approach, reported by Cassel et al. (2001), achieves an overall yield of 80% .

Reaction Mechanism and Conditions

-

Deamination with Sodium Nitrite :

D-Glucosamine hydrochloride is treated with sodium nitrite (NaNO₂) in acetic acid at 0°C for 2 hours. Nitrous acid (generated in situ) facilitates the deamination of the C2 amino group, resulting in the formation of a diazonium intermediate. Subsequent elimination produces 2,5-anhydro-D-mannose . -

Reduction with Sodium Borohydride :

The intermediate 2,5-anhydro-D-mannose is reduced using sodium borohydride (NaBH₄) in water at 20°C for 1 hour. This step converts the aldehyde group to a primary alcohol, yielding 2,5-anhydro-D-mannitol . -

Acetylation with Acetic Anhydride :

The final step involves acetylation of all four hydroxyl groups using acetic anhydride in the presence of pyridine at 20°C. Pyridine acts as both a base and a catalyst, neutralizing the generated acetic acid and driving the reaction to completion .

Optimization Considerations

-

Temperature Control : Maintaining 0°C during deamination prevents side reactions such as over-oxidation or polymerization.

-

Stoichiometry : A 4:1 molar ratio of acetic anhydride to 2,5-anhydro-D-mannitol ensures complete acetylation .

-

Workup : Sequential extraction with chloroform and drying over anhydrous MgSO₄ improves purity .

Direct Acylation of 2,5-Anhydro-D-Mannitol

An alternative route, described in the patent GB2106910A, involves the direct acylation of 2,5-anhydro-D-mannitol using acylating agents such as acetic anhydride or acetyl chloride . While the patent primarily focuses on mono- and di-esters, the methodology can be adapted for tetra-acetylation.

Procedure

-

Reagent Preparation :

2,5-Anhydro-D-mannitol (1 mmol) is dissolved in pyridine, which serves as both solvent and acid scavenger. -

Acylation :

Acetic anhydride (4.2 mmol) is added dropwise at 0°C, and the reaction is stirred at 50°C for 4–6 hours. The excess pyridine and acetic anhydride are removed under reduced pressure. -

Purification :

The crude product is partitioned between chloroform and water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the tetraacetate .

Key Advantages

-

Simplified Workflow : Eliminates the need for intermediate purification steps.

-

Scalability : Suitable for gram-scale synthesis due to straightforward reagent handling .

Synthesis from D-Glucose via Oxidation and Acetylation

A less conventional but academically significant method, reported in the Canadian Journal of Chemistry, starts with D-glucose . This route involves the formation of a dithioacetal intermediate, followed by oxidation and acetylation.

Synthetic Pathway

-

Dithioacetal Formation :

D-Glucose is converted to its diethyl dithioacetal derivative using ethanethiol and HCl. -

Oxidation with Peracid :

The dithioacetal is treated with a peracid (e.g., m-chloroperbenzoic acid) to form a sulfoxide intermediate. Intramolecular nucleophilic attack by the C5 hydroxyl group generates 2,5-anhydro-D-mannose . -

Reduction and Acetylation :

The anhydro sugar is reduced to 2,5-anhydro-D-mannitol using NaBH₄ and subsequently acetylated as described in Section 1 .

Challenges and Limitations

-

Multi-Step Process : Requires additional steps for dithioacetal formation and oxidation.

-

Moderate Yields : The overall yield is lower compared to the deamination route due to intermediate instability .

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions

2,5-Anhydro-D-mannitol Tetraacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acetic acid.

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Alcohols and acetic acid.

Oxidation: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Metabolic Regulation

2,5-Anhydro-D-mannitol tetraacetate acts as a carbohydrate metabolism regulator. It has been shown to inhibit gluconeogenesis and glycogenolysis, processes crucial for maintaining blood glucose levels. In studies involving rodents, administration of this compound resulted in significant decreases in blood glucose levels, suggesting its potential use in managing diabetes and metabolic disorders .

Appetite Regulation

Research indicates that 2,5-anhydro-D-mannitol can influence food intake by creating a metabolic state similar to fasting. In a study where rats were administered the compound, there was a dose-dependent increase in food intake following administration. This effect was attributed to alterations in plasma fuels, including increased ketone bodies and free fatty acids .

Anti-Cancer Properties

Recent investigations have explored the anti-cancer potential of fructose analogs, including this compound. In vitro studies have demonstrated that this compound can block fructose utilization in acute myeloid leukemia (AML) cells, suggesting its role as an adjunctive treatment in cancer therapies .

Enzyme Kinetics Studies

The compound serves as a useful substrate for studying enzyme kinetics related to sugar alcohol metabolism. It can be phosphorylated by enzymes such as fructokinase and hexokinase, leading to the formation of various phosphate esters that modulate metabolic pathways .

Case Studies and Research Findings

作用機序

The mechanism of action of 2,5-Anhydro-D-mannitol Tetraacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound may also act as a prodrug, releasing active metabolites that exert therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following table summarizes key structural analogs of 2,5-Anhydro-D-mannitol Tetraacetate, highlighting differences in ring position, substituents, and functional groups:

Key Observations :

- The 2,5-anhydro ring is critical for mimicking fructose analogs in enzymatic studies, whereas 1,4- or 1,5-anhydro isomers adopt different ring conformations, altering their biological interactions .

- Acetylation in the tetraacetate derivative improves lipophilicity, facilitating membrane permeability in biochemical assays compared to non-acetylated analogs .

Enzymatic and Metabolic Interactions

Phosphorylation Specificity

- 2,5-Anhydro-D-mannitol-6-P: Acts as a substrate analog for rabbit muscle phosphofructokinase (PFK), demonstrating specificity for the β-anomer of fructose-6-P. In contrast, 2,5-anhydro-D-glucitol-6-P and L-sorbose-6-P are inactive, highlighting the enzyme's stereochemical preference for the D-configuration at C5 .

Metabolic Inhibition

- Hypoglycemic Activity: 2,5-Anhydro-D-mannitol (100–200 mg/kg) reduces blood glucose by 17–58% in diabetic mice via inhibition of gluconeogenesis and glycogenolysis . This effect is absent in 1,5-anhydro-D-glucitol, which lacks the 2,5-anhydro ring critical for targeting hepatic enzymes .

- Lactate Modulation: Serum lactate levels increase by 56% in rats treated with 2,5-Anhydro-D-mannitol, a response preventable by dichloroacetate or thiamin .

Data Tables

Table 2: Physical and Chemical Properties

| Compound Name | Solubility | Stability | Key Applications |

|---|---|---|---|

| This compound | Organic solvents | High (acetylated) | Biochemical assays |

| 2,5-Anhydro-D-mannitol | Water, polar solvents | Moderate | Metabolic studies |

生物活性

2,5-Anhydro-D-mannitol Tetraacetate (CAS No. 65729-88-6) is a synthetic compound derived from D-mannitol, characterized by the presence of four acetoxy groups attached to an oxolane ring. This compound is primarily studied for its potential biological activities, particularly in carbohydrate metabolism and its interactions with various enzymes. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound plays a significant role in biochemical reactions, particularly affecting glycolysis and gluconeogenesis. Its interactions with key enzymes are crucial for understanding its metabolic implications.

Enzymatic Interactions

- Phosphofructokinase-1 (PFK-1) : It is phosphorylated by fructokinase to form 2,5-anhydromannitol-1-phosphate, which modulates PFK-1 activity.

- Fructose-1,6-bisphosphatase : The compound influences this enzyme's activity, impacting gluconeogenesis.

The mechanism of action involves the hydrolysis of acetoxy groups, releasing acetic acid and the corresponding alcohol. This process allows the compound to participate in various metabolic pathways. Additionally, the phosphorylated forms of 2,5-Anhydro-D-mannitol can inhibit glycogenolysis and gluconeogenesis while stimulating glycolysis in liver cells.

Biological Activity

Research has demonstrated several biological effects of this compound:

- Glycemic Control : Studies show that administration of 2,5-Anhydro-D-mannitol (100 to 200 mg/kg) resulted in a significant decrease in blood glucose levels (17% to 58%) in various animal models including fasting mice and diabetic rats .

- Food Intake Regulation : In rats, doses ranging from 50 to 800 mg/kg led to a dose-dependent increase in food intake during fasting periods .

- Metabolic Effects : The compound increased plasma ketone bodies and free fatty acids while decreasing plasma glucose levels without affecting triglycerides .

Data Tables

| Parameter | Effect | Dosage (mg/kg) |

|---|---|---|

| Blood Glucose Reduction | Decreased by 17% to 58% | 100 - 200 |

| Food Intake Increase | Dose-dependent increase | 50 - 800 |

| Plasma Ketone Bodies | Increased | 200 |

| Free Fatty Acids | Increased | 200 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study indicated that this compound inhibited gluconeogenesis from lactate and pyruvate in hepatocytes, suggesting its potential as a therapeutic agent for managing diabetes .

- Another investigation highlighted that it could stimulate lactate formation from glycerol or dihydroxyacetone while inhibiting glucose production .

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVQZSOYVOEEPQ-AAVRWANBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514365 | |

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65729-88-6 | |

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。